CAS number and molecular weight of 3-Bromo-2-ethoxy-6-methylpyridine
CAS number and molecular weight of 3-Bromo-2-ethoxy-6-methylpyridine
An In-Depth Technical Guide to 3-Bromo-2-ethoxy-6-methylpyridine for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 3-Bromo-2-ethoxy-6-methylpyridine, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. We will move beyond basic data to explore its synthesis, reactivity, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Core Molecular Attributes and Physicochemical Properties
3-Bromo-2-ethoxy-6-methylpyridine is a substituted pyridine derivative. The pyridine ring is a foundational scaffold in numerous FDA-approved drugs, and its functionalization allows for the precise tuning of steric, electronic, and pharmacokinetic properties. The presence of a bromine atom at the 3-position, an ethoxy group at the 2-position, and a methyl group at the 6-position creates a unique combination of reactive sites and modulating groups.
The bromine atom serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. The 2-ethoxy group is an electron-donating group that influences the electron density of the pyridine ring, thereby modulating its reactivity and basicity. The 6-methyl group provides steric bulk and can influence the molecule's binding orientation within a protein target.
Table 1: Compound Identification and Physicochemical Data
| Identifier | Value | Source |
| IUPAC Name | 3-bromo-2-ethoxy-6-methylpyridine | [1] |
| CAS Number | 717843-50-0 | [1][2] |
| Molecular Formula | C₈H₁₀BrNO | [1] |
| Molecular Weight | 216.08 g/mol | [1] |
| Canonical SMILES | CCOC1=NC(C)=CC=C1Br | [1] |
| InChI Key | GGKRLDWLBSDKEH-UHFFFAOYSA-N | [1] |
| Purity (Typical) | ≥95% | [1] |
| LogP | 2.45 | [1] |
Section 2: Synthesis Strategy and Mechanistic Considerations
Proposed Synthetic Workflow:
The synthesis would likely start from the commercially available 2-ethoxy-6-methylpyridine. The key transformation is the regioselective bromination at the C3 position. The pyridine nitrogen and the C2-ethoxy group are electron-donating and would activate the ring towards electrophilic substitution, directing the incoming electrophile to the C3 and C5 positions.
Causality in Experimental Choice:
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Starting Material: 2-ethoxy-6-methylpyridine is chosen for its commercial availability and existing functionalization, simplifying the overall process.
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Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine (Br₂). NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a slow, controlled release of electrophilic bromine, which helps to minimize over-bromination and side reactions, leading to higher regioselectivity and yield.
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Solvent: A non-protic solvent like acetonitrile or dichloromethane is ideal to prevent interference with the electrophilic brominating agent.
Caption: Proposed synthetic workflow for 3-Bromo-2-ethoxy-6-methylpyridine.
Section 3: Applications in Drug Discovery and Organic Synthesis
Substituted pyridines are cornerstone scaffolds in medicinal chemistry. The specific arrangement of functional groups on 3-Bromo-2-ethoxy-6-methylpyridine makes it a valuable intermediate for constructing more complex molecules with potential therapeutic activity.
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Pharmaceutical Development: Brominated pyridine derivatives are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[3][4] They are particularly important in the development of kinase inhibitors, such as those targeting cMet, a receptor tyrosine kinase implicated in various cancers.[3] The bromo-group allows for the strategic introduction of other fragments via cross-coupling to build out the final drug molecule. This compound can serve as a key building block for creating libraries of novel compounds for screening against various biological targets, including those for neurological, anti-inflammatory, or antimicrobial applications.[5]
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Organic Synthesis Intermediate: Beyond pharmaceuticals, this compound is a versatile reagent in general organic synthesis.[6] The bromine atom facilitates entry into a wide range of transformations, allowing chemists to construct complex molecular architectures. Its utility in the synthesis of agrochemicals, such as advanced pesticides and herbicides, also highlights its importance.[4][5]
Section 4: Safety, Handling, and Storage Protocol
As a brominated organic compound, 3-Bromo-2-ethoxy-6-methylpyridine requires careful handling to ensure laboratory safety. While a specific Safety Data Sheet (SDS) is not publicly available, a conservative protocol can be established based on data for structurally related compounds.[7][8][9][10]
Protocol ID: SHS-001
-
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8]
-
-
Handling:
-
Storage:
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Section 5: Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the synthetic utility of 3-Bromo-2-ethoxy-6-methylpyridine, this section provides a detailed, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds.
Objective: To synthesize 2-ethoxy-6-methyl-3-(phenyl)pyridine by coupling 3-Bromo-2-ethoxy-6-methylpyridine with phenylboronic acid.
Protocol ID: EXP-SMC-001
-
Reagent Preparation and Stoichiometry:
-
In a dry, argon-flushed Schlenk flask, add 3-Bromo-2-ethoxy-6-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Add a base, typically potassium carbonate (K₂CO₃, 2.5 eq).
-
Causality: The boronic acid is used in slight excess to drive the reaction to completion. The palladium catalyst is essential for the catalytic cycle. The base is required to activate the boronic acid in the transmetalation step.
-
-
Solvent Addition and Degassing:
-
Add a degassed solvent mixture, typically a 3:1 ratio of 1,4-dioxane to water.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Causality: Degassing is critical to remove dissolved oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst. Water is often necessary for the solubility of the base and to facilitate the catalytic cycle.
-
-
Reaction Execution:
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash it successively with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The aqueous wash removes the inorganic base and salts, while the brine wash removes residual water from the organic phase.
-
-
Purification:
-
Purify the crude product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to isolate the pure 2-ethoxy-6-methyl-3-(phenyl)pyridine.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Section 6: References
-
PubChem. 3-Bromo-6-ethoxy-2-methylpyridine. National Center for Biotechnology Information. [Link]
-
Reagentia. 3-Bromo-2-ethoxy-6-methylpyridine (1 x 1 g). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-3-bromo-6-methylpyridine: A Crucial Intermediate for Drug Discovery and Synthesis. [Link]
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- 4. innospk.com [innospk.com]
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